molecular formula C23H31FN2O2 B4052355 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine

Cat. No.: B4052355
M. Wt: 386.5 g/mol
InChI Key: NLHPMQBVELRGJV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine is a useful research compound. Its molecular formula is C23H31FN2O2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.23695640 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Antagonists

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine is studied for its potential as a serotonin receptor antagonist. These compounds are useful for treating psychoses, depression, anxiety, drug addiction, obsessive-compulsive disorders, and other conditions. Habernickel (2002) discusses compounds that serve as serotonin 5HT2A receptor antagonists, indicating their utility in a broad range of psychiatric and cardiovascular disorders (Habernickel, 2002).

Anti-Alzheimer's Agents

Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including structures similar to this compound, has demonstrated potential anti-Alzheimer's activity. These compounds were synthesized based on the lead compound donepezil, showing significant promise in both in-vivo and in-vitro evaluations for Alzheimer's disease management (Gupta et al., 2020).

Antimicrobial Activities

Synthetic compounds structurally related to this compound have been evaluated for their antimicrobial properties. Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, for example, showed promising results in vitro for antifungal and antimicrobial susceptibilities, highlighting the compound's potential in combating microbial infections (Kumar et al., 2016).

Antituberculosis Activity

Compounds with structures related to this compound have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated promising results in the GyrB ATPase assay and DNA gyrase supercoiling assay, indicating potential utility in antituberculosis therapy (Jeankumar et al., 2013).

Corrosion Inhibition

Piperidine derivatives, similar to this compound, have been studied for their ability to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have identified these compounds as effective corrosion inhibitors, offering insights into their interaction with metal surfaces (Kaya et al., 2016).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-fluorophenyl)methyl]-N-methylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O2/c1-25(14-12-18-10-11-22(27-2)23(15-18)28-3)20-8-6-13-26(17-20)16-19-7-4-5-9-21(19)24/h4-5,7,9-11,15,20H,6,8,12-14,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHPMQBVELRGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine
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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine
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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine
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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine
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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine
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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine

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